Ethyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that combines the structural features of thiophene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The reaction is carried out in a high boiling point solvent like pyridine or ethanol, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
The major products formed from these reactions include various heterocyclic derivatives, such as pyrido[5,4-b]thieno[3,2-d]pyrimidin-4-one and isoxazolo[4,3-b]thieno[5,4-b]pyridin-3-one .
Scientific Research Applications
Ethyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of polyfunctionalized heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including antimicrobial and antitumor agents.
Industry: The compound is used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino and ester groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological activities, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- 3-amino-4,6-dimethylthieno[2,3-b]pyridine
- 2-amino-4-aryl-7,9-dimethyl-1,4-dihydropyrido[20,30:4,5]thieno[2,3-b]pyridine-3-carbonitrile
Uniqueness
Ethyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of the chloro group, which enhances its reactivity and allows for the formation of a wider range of derivatives. This makes it a valuable compound for the synthesis of novel heterocyclic structures with potential pharmaceutical applications .
Properties
IUPAC Name |
ethyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-4-17-12(16)10-9(14)7-5(2)8(13)6(3)15-11(7)18-10/h4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQALYSUZBZYDEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C(=C(N=C2S1)C)Cl)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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